N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually substituted anilines and thiazole derivatives. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chloro, methoxy, and fluoro groups through electrophilic aromatic substitution or nucleophilic aromatic substitution.
Amide Bond Formation: Coupling of the thiazole derivative with the substituted aniline to form the final carboxamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen exchange reactions, nucleophilic substitution of the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups, along with the methoxy groups, can result in unique interactions with biological targets and distinct chemical properties.
Properties
Molecular Formula |
C19H16ClFN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-10-17(18(24)22-11-7-8-14(25-2)12(20)9-11)23-19(27-10)16-13(21)5-4-6-15(16)26-3/h4-9H,1-3H3,(H,22,24) |
InChI Key |
UERDQIRYNKRWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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